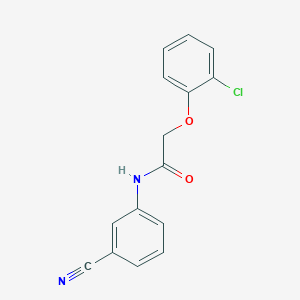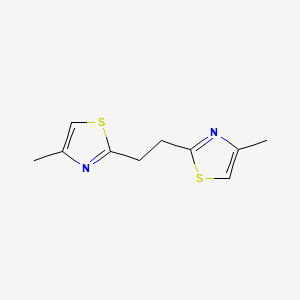
N-(4-methyl-3-nitrophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-nitrophenyl)nicotinamide (MNPN) is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPN is a yellow crystalline powder that has a molecular formula of C13H10N4O3 and a molecular weight of 274.24 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-methyl-3-nitrophenyl)nicotinamide is not fully understood. However, it is believed that N-(4-methyl-3-nitrophenyl)nicotinamide inhibits the growth of bacteria and fungi by disrupting the cell membrane. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have biochemical and physiological effects. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the activity of lactate dehydrogenase, an enzyme that is involved in the conversion of lactate to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to decrease the activity of alanine transaminase, an enzyme that is involved in the conversion of alanine to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide is a stable compound that can be easily synthesized. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for various applications. However, N-(4-methyl-3-nitrophenyl)nicotinamide has some limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for N-(4-methyl-3-nitrophenyl)nicotinamide research. N-(4-methyl-3-nitrophenyl)nicotinamide can be further studied for its potential applications in the treatment of bacterial and fungal infections. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in cancer therapy. Future research can also focus on improving the solubility and reducing the toxicity of N-(4-methyl-3-nitrophenyl)nicotinamide. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-methyl-3-nitrophenyl)nicotinamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide has several future directions for research, including its potential applications in the treatment of bacterial and fungal infections, cancer therapy, and other fields. Further research on N-(4-methyl-3-nitrophenyl)nicotinamide can lead to the development of new treatments and applications.
Synthesemethoden
N-(4-methyl-3-nitrophenyl)nicotinamide can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The 4-methyl-3-nitrobenzoyl chloride is then reacted with nicotinamide in the presence of triethylamine to form N-(4-methyl-3-nitrophenyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-3-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-11(7-12(9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYTNVKLYRPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)

![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)
![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
